2'-Deoxycytidine 3'-monophosphate sodium salt
Overview
Description
2’-Deoxycytidine 3’-monophosphate sodium salt: is a nucleotide analog that plays a crucial role in the study of DNA synthesis and repair mechanisms. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 3’ position. This compound is commonly used in biochemical and molecular biology research to investigate the mechanisms of DNA strand breakage and nucleic acid base modifications .
Scientific Research Applications
2’-Deoxycytidine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model molecule to study the mechanisms of DNA strand breakage and nucleic acid base modifications.
Biology: Employed in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential role in antiviral and anticancer therapies.
Industry: Utilized in the production of synthetic nucleotides and as a reagent in biochemical assays.
Mechanism of Action
2’-Deoxycytidine 3’-monophosphate sodium salt is used as a model molecule to elucidate the mechanisms of the nascent stage of DNA strand breakage and to study nucleic acid base modifications by adduct formation . It’s also known for its activity against DNA viruses such as herpes and varicella-zoster, where it inhibits viral DNA synthesis by acting as a chain terminator during replication .
Safety and Hazards
The safety data sheet for 2’-Deoxycytidine 3’-monophosphate sodium salt advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Future Directions
While specific future directions for this compound are not detailed in the sources, it’s clear that it continues to be a valuable tool in research, particularly in studying DNA strand breakage and nucleic acid base modifications . Its use in the pharmaceutical industry as an antiviral agent also suggests potential for further therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxycytidine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by selective phosphorylation at the 3’ position. The protecting groups are then removed to yield the desired compound. Common reagents used in this synthesis include phosphorylating agents such as phosphorus oxychloride (POCl3) and triethylamine (TEA) as a base .
Industrial Production Methods: Industrial production of 2’-Deoxycytidine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often employing chromatography techniques for purification. The final product is typically obtained as a sodium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxycytidine 3’-monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxycytidine 3’-monophosphate.
Reduction: Reduction reactions can convert it back to its deoxy form.
Substitution: Nucleophilic substitution reactions can modify the base or sugar moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides under basic conditions.
Major Products Formed:
- Oxidation products include 2’-deoxycytidine 3’-monophosphate.
- Reduction products include the deoxy form of the compound.
- Substitution reactions yield various modified nucleotides .
Comparison with Similar Compounds
- 2’-Deoxycytidine 5’-monophosphate sodium salt
- 2’-Deoxyadenosine 5’-monophosphate monohydrate
- Inosine 5’-monophosphate disodium salt hydrate
- Thymidine 5’-monophosphate disodium salt hydrate
- 2’-Deoxyguanosine 5’-monophosphate sodium salt hydrate
Comparison: 2’-Deoxycytidine 3’-monophosphate sodium salt is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to be used in specialized studies of DNA strand breakage and repair mechanisms .
Properties
InChI |
InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIBCGDGWHGCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3NaO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585127 | |
Record name | PUBCHEM_16219236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102814-05-1 | |
Record name | PUBCHEM_16219236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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